2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole
Description
2-((6H-Indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole is a heterocyclic compound featuring a benzo[d]oxazole moiety linked via a methyl group to the nitrogen atom of an indoloquinoxaline core. Indoloquinoxalines are fused aromatic systems known for their planar, electron-rich structures, which contribute to applications in medicinal chemistry (e.g., antitumor agents) and materials science (e.g., organic light-emitting diodes, OLEDs) .
Properties
IUPAC Name |
2-(indolo[3,2-b]quinoxalin-6-ylmethyl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O/c1-5-11-18-14(7-1)21-22(25-16-9-3-2-8-15(16)24-21)26(18)13-20-23-17-10-4-6-12-19(17)27-20/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLKUQRRBYSCNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC5=NC6=CC=CC=C6O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole typically involves the reaction of 6H-indolo[2,3-b]quinoxaline with a suitable benzoxazole derivative. One common method involves the use of phenacyl bromides in a dimethyl sulfoxide (DMSO) and potassium carbonate (K2CO3) system. The reaction is carried out at elevated temperatures, usually between 40°C and 80°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline moiety to its corresponding dihydroquinoxaline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indoloquinoxaline and benzoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted derivatives of the parent compound.
Scientific Research Applications
2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole involves its interaction with various molecular targets. The indoloquinoxaline moiety can intercalate into DNA, disrupting the replication process and leading to cytotoxic effects. Additionally, the compound can inhibit viral replication by targeting viral enzymes and proteins .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
2-{(6H-Indolo[2,3-b]quinoxalin-6-yl)methyl}-5-aryl-1,3,4-oxadiazoles
- Structure : Replaces benzo[d]oxazole with a 1,3,4-oxadiazole ring.
- Synthesis: Derived from 1,2-diaminobenzene and isatins under microwave conditions, highlighting efficient coupling methods .
- Activity : Exhibits cdc25 phosphatase inhibition, a target in anticancer therapy, suggesting the oxadiazole group enhances enzyme interaction compared to benzo[d]oxazole .
Indolo[2,3-b]quinoxalinyl Pyridine Derivatives
- Structure: Substitutes benzo[d]oxazole with pyridine via an enaminone linker.
- Synthesis: Prepared from enaminones (e.g., 4-(N,N-dimethylamino)-3-(6H-indolo[2,3-b]quinoxalin-6-yl)-2-butanone) .
- Properties : Pyridine’s electron-withdrawing nature may alter charge transport, making this derivative more suitable for optoelectronic applications than benzo[d]oxazole-based compounds .
Hydrazone-Functionalized Indoloquinoxalines (A7, A8, A9)
- Structure: Features hydrazone linkages (e.g., 4-{[2-(2-methyl-indolo[2,3-b]quinoxalin-6-yl)-2-oxo-ethyl]-hydrazonomethyl}-benzaldehyde) .
- Synthesis : Formed via condensation of hydrazines with aldehydes under reflux with glacial acetic acid .
- Activity : Hydrazone groups improve solubility and metal-chelation capacity, enabling applications in coordination chemistry (e.g., nickel complexes) .
2-(Quinoxalin-2-yl)benzo[d]oxazole
- Structure: Lacks the indole moiety, directly linking benzo[d]oxazole to quinoxaline .
- Comparison: Reduced π-conjugation and electron density diminish photoluminescence efficiency relative to the indoloquinoxaline-methyl-benzo[d]oxazole hybrid .
Key Research Findings
Electronic Properties: The indoloquinoxaline core in the target compound enhances charge-carrier mobility compared to simpler quinoxaline derivatives, critical for OLED performance .
Enzyme Inhibition : 1,3,4-Oxadiazole analogs show superior cdc25 inhibition (IC₅₀ ~5–10 µM) versus benzo[d]oxazole derivatives, attributed to stronger hydrogen bonding .
Thermal Stability: Pyridine-linked indoloquinoxalines exhibit higher decomposition temperatures (>300°C) than hydrazone derivatives, favoring material science applications .
Biological Activity
The compound 2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole is a heterocyclic organic molecule that has garnered interest due to its potential biological activities. This compound integrates an indoloquinoxaline structure with a benzoxazole moiety, which may contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole is with a molecular weight of 356.39 g/mol. The structure includes fused rings that are characteristic of many biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C22H16N4O |
| Molecular Weight | 356.39 g/mol |
| Structure | Indoloquinoxaline + Benzoxazole |
The primary mechanism through which 2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole exerts its biological effects is believed to be DNA intercalation . This interaction disrupts normal DNA function, potentially leading to apoptosis in cancer cells. The compound has been studied for its antiviral and antibacterial properties, showing promise in targeting various pathogens.
Anticancer Activity
Research indicates that compounds similar to 2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole exhibit significant anticancer properties. For instance, studies have shown that related indoloquinoxaline derivatives can induce apoptosis in cancer cell lines by activating pathways such as the NF-kB signaling pathway and inhibiting GSK-3β activity .
Neuroprotective Effects
In vitro studies have demonstrated that derivatives of this compound can protect neuronal cells from β-amyloid-induced toxicity, which is a critical factor in Alzheimer's disease . The protective effects were linked to the modulation of signaling pathways involving Akt and GSK-3β, leading to reduced neuroinflammation and improved cell viability.
Antiviral Activity
The compound has shown antiviral activity against various viruses, including vaccinia virus and Indian vesiculovirus . Its mechanism involves disrupting viral replication through interference with viral DNA synthesis.
Case Studies
- Neuroprotection in Alzheimer's Disease : A study evaluated the efficacy of a related compound on PC12 cells exposed to β-amyloid (Aβ). Results indicated that certain derivatives significantly increased cell viability and reduced markers of neurotoxicity at concentrations as low as 1.25 μg/mL .
- Antiviral Efficacy : Another investigation highlighted the antiviral properties of indoloquinoxaline derivatives against vaccinia virus. The compounds demonstrated a dose-dependent inhibition of viral replication, showcasing their potential as antiviral agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
